![molecular formula C28H17Br B13772325 7-Bromo-12-naphthalen-2-ylbenzo[a]anthracene](/img/structure/B13772325.png)
7-Bromo-12-naphthalen-2-ylbenzo[a]anthracene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Bromo-12-naphthalen-2-ylbenzo[a]anthracene is a polycyclic aromatic hydrocarbon (PAH) derivative This compound is characterized by its complex structure, which includes a bromine atom and naphthalene moiety attached to a benzo[a]anthracene core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Bromo-12-naphthalen-2-ylbenzo[a]anthracene typically involves the bromination of benzo[a]anthracene derivatives. One common method includes the reaction of benzo[a]anthracene with bromine in the presence of a catalyst such as iron or aluminum chloride. The reaction is usually carried out in an inert solvent like chloroform or dichloromethane under controlled temperature conditions to ensure selective bromination at the desired position .
Industrial Production Methods
Industrial production of this compound may involve similar bromination reactions but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
7-Bromo-12-naphthalen-2-ylbenzo[a]anthracene can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form quinones or other oxygenated derivatives.
Reduction Reactions: Reduction of the bromine atom can lead to the formation of the parent hydrocarbon.
Common Reagents and Conditions
Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or catalytic hydrogenation.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted benzo[a]anthracene derivatives, while oxidation can produce quinones.
Scientific Research Applications
7-Bromo-12-naphthalen-2-ylbenzo[a]anthracene has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex PAH derivatives and as a probe in studying reaction mechanisms.
Biology: Investigated for its interactions with biological macromolecules and potential as a fluorescent probe.
Medicine: Explored for its potential anticancer properties and as a precursor for drug development.
Industry: Utilized in the development of organic light-emitting diodes (OLEDs) and other electronic materials
Mechanism of Action
The mechanism of action of 7-Bromo-12-naphthalen-2-ylbenzo[a]anthracene involves its interaction with molecular targets such as DNA and proteins. The compound can intercalate into DNA, disrupting its structure and function, which may lead to cytotoxic effects. Additionally, it can interact with enzymes and receptors, modulating their activity and triggering various cellular pathways .
Comparison with Similar Compounds
Similar Compounds
2-Bromoanthracene: Another brominated PAH used in similar applications.
9,10-Diphenylanthracene: Known for its use in OLEDs and other electronic devices.
7,12-Dimethylbenz[a]anthracene: A well-studied PAH with known carcinogenic properties
Uniqueness
7-Bromo-12-naphthalen-2-ylbenzo[a]anthracene is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Its combination of bromine and naphthalene moieties makes it particularly useful in electronic applications and as a versatile intermediate in organic synthesis .
Properties
Molecular Formula |
C28H17Br |
|---|---|
Molecular Weight |
433.3 g/mol |
IUPAC Name |
7-bromo-12-naphthalen-2-ylbenzo[a]anthracene |
InChI |
InChI=1S/C28H17Br/c29-28-24-12-6-5-11-23(24)26(21-14-13-18-7-1-2-9-20(18)17-21)27-22-10-4-3-8-19(22)15-16-25(27)28/h1-17H |
InChI Key |
JBJQDERZLLYNSK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)C3=C4C(=C(C5=CC=CC=C53)Br)C=CC6=CC=CC=C64 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


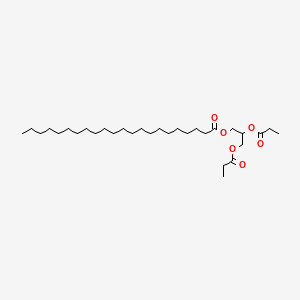
![5-Fluoro-2-[4-[[[[1-(hydroxymethyl)cyclohexyl]methyl]amino]methyl]phenyl]-2H-indazole-7-carboxamide](/img/structure/B13772249.png)
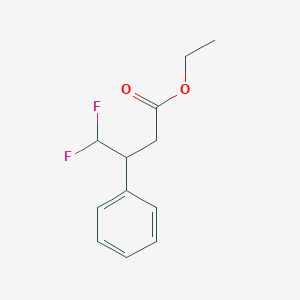
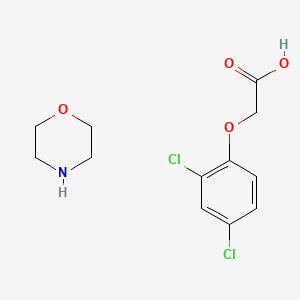

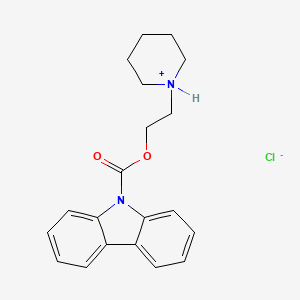

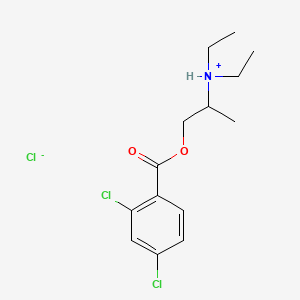
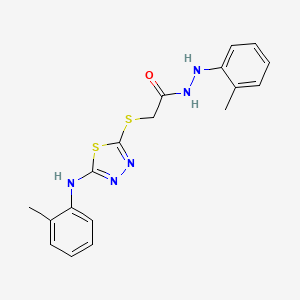
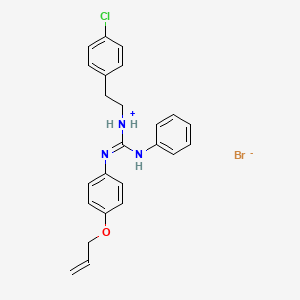
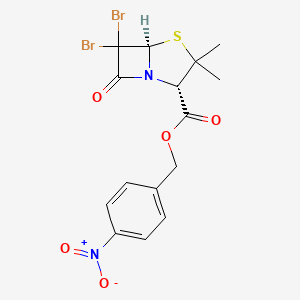
![Trimethyl-[2-(10,15,20-triphenyl-21,23-dihydroporphyrin-5-yl)ethynyl]silane](/img/structure/B13772304.png)


